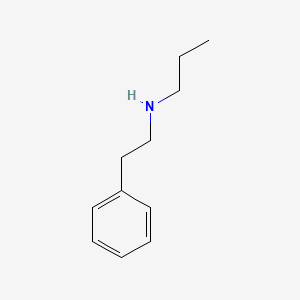
(2-Phenylethyl)propylamine
概要
説明
(2-Phenylethyl)propylamine is an organic compound with the molecular formula C11H17N It is a member of the amine family, characterized by the presence of an amino group attached to a phenylethyl and a propyl group
生化学分析
Biochemical Properties
(2-Phenylethyl)propylamine plays a significant role in various biochemical reactions. It has been shown to be a bifunctional substrate for the cytochrome P450 enzyme . This interaction suggests that this compound can undergo oxidation reactions catalyzed by cytochrome P450, leading to the formation of various metabolites. Additionally, this compound is a receptor affinity analog of cannabinoids, indicating its potential to interact with cannabinoid receptors and influence signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a bifunctional substrate for cytochrome P450, this compound undergoes oxidation reactions that produce metabolites with distinct biological activities . Additionally, its interaction with cannabinoid receptors can lead to the activation or inhibition of downstream signaling pathways, resulting in changes in cellular responses. These molecular interactions highlight the complex nature of this compound’s effects on cellular processes.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those catalyzed by cytochrome P450 enzymes . These pathways lead to the formation of metabolites that can influence metabolic flux and metabolite levels. The interaction of this compound with enzymes and cofactors involved in these pathways can modulate the overall metabolic profile of cells and tissues. Understanding these metabolic pathways is essential for elucidating the biochemical effects of this compound.
準備方法
Synthetic Routes and Reaction Conditions
(2-Phenylethyl)propylamine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-phenylethylamine with propyl bromide under basic conditions can yield this compound. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of nitriles or the reductive amination of ketones. These methods are preferred for large-scale synthesis due to their efficiency and high yield.
化学反応の分析
Types of Reactions
(2-Phenylethyl)propylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It participates in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alkyl halides and bases like sodium hydroxide are typical reagents.
Major Products
The major products formed from these reactions include amides, nitriles, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2-Phenylethyl)propylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various chemical processes
作用機序
The mechanism of action of (2-Phenylethyl)propylamine involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may interact with dopamine receptors, influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Phenethylamine: A simpler analog with similar structural features but lacking the propyl group.
Propylamine: Contains only the propyl group without the phenylethyl moiety.
N-Phenylpropylamine: Similar structure but with different substitution patterns.
Uniqueness
(2-Phenylethyl)propylamine is unique due to the combination of the phenylethyl and propyl groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(2-phenylethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIRPZWDICEMGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40389740 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27906-91-8 | |
| Record name | (2-Phenylethyl)propylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40389740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

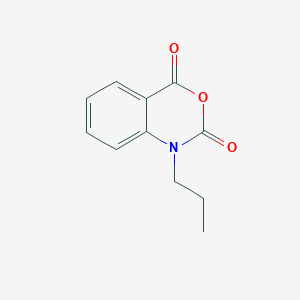
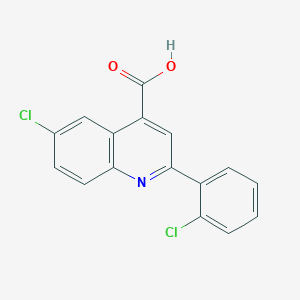
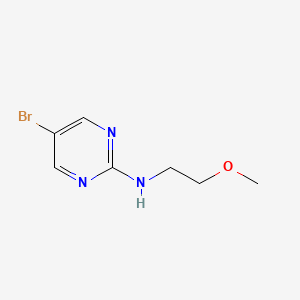
![1-[(5-Ethylthien-2-yl)methyl]piperazine](/img/structure/B1274469.png)
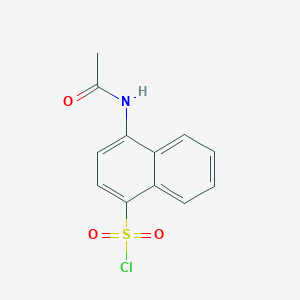
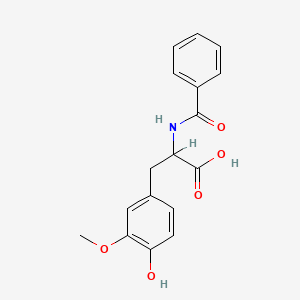
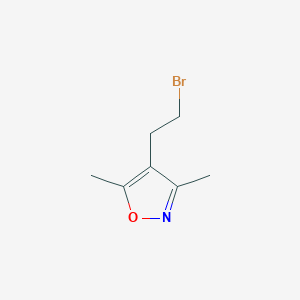

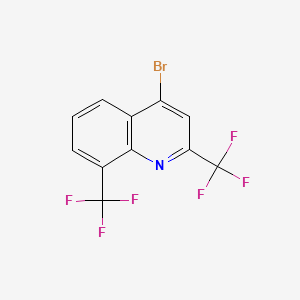
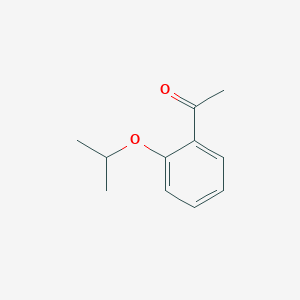
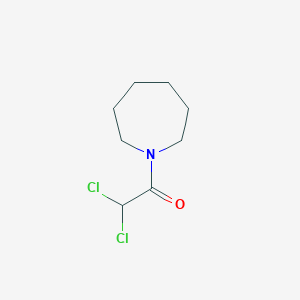
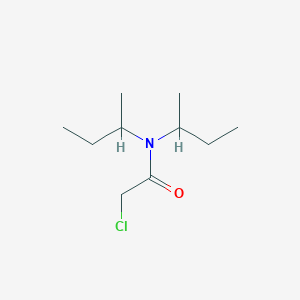
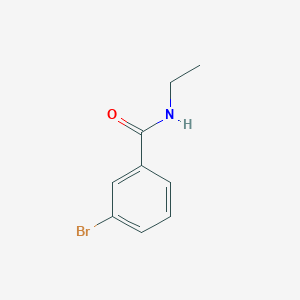
![1-(1H-Benzo[d][1,2,3]triazol-1-yl)octan-1-one](/img/structure/B1274498.png)
